molecular formula C18H17N3O3 B2944401 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline CAS No. 290835-24-4

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline

Cat. No.: B2944401
CAS No.: 290835-24-4
M. Wt: 323.352
InChI Key: IROTVOXDKXSGIL-UHFFFAOYSA-N
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Description

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 4-ethylphenoxyacetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 4-ethylphenoxyacetylhydrazide. Finally, the cyclization of this intermediate with isatin under acidic conditions results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of each step in the synthetic route. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted indoline derivatives.

Scientific Research Applications

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(4-Ethylphenoxy)acetylhydrazidyl)-2-oxoindoline is unique due to its specific structural features, such as the combination of the indoline core with the ethylphenoxy and acetylhydrazidyl groups

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-12-7-9-13(10-8-12)24-11-16(22)20-21-17-14-5-3-4-6-15(14)19-18(17)23/h3-10,19,23H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNXELDFUXEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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